BACE1 Inhibitory Potency: Convolidine vs. Structurally Related Tropane Alkaloid Convolamine
Convolidine demonstrates potent and direct inhibition of BACE1, a key enzyme in the amyloidogenic pathway of Alzheimer's disease. In contrast, its structural analog Convolamine does not inhibit BACE1 directly but instead functions as a positive allosteric modulator of the sigma-1 receptor. This mechanistic difference is critical for studies focused on the amyloid cascade. The in vitro potency of Convolidine was validated using a FRET-based BACE1 activity assay [1]. The positive modulatory effect of Convolamine was determined in a radioligand binding assay using the reference agonist PRE-084 [2].
| Evidence Dimension | Primary Pharmacological Target (In Vitro IC₅₀) |
|---|---|
| Target Compound Data | 0.49 µM (BACE1 inhibition) |
| Comparator Or Baseline | Convolamine: 0.289 µM (Positive allosteric modulation of sigma-1 receptor, IC₅₀ for modulatory effect) |
| Quantified Difference | Target divergence: Convolidine targets BACE1 directly; Convolamine does not inhibit BACE1 but modulates sigma-1 receptor. |
| Conditions | Convolidine: FRET-based BACE1 activity assay. Convolamine: Radioligand binding assay measuring shift in IC₅₀ of PRE-084. |
Why This Matters
This confirms target specificity, allowing researchers to select Convolidine for BACE1/amyloid cascade studies rather than the sigma-1 receptor modulation provided by Convolamine.
- [1] Nadh, A. G., et al. (2025). Convolidine as potent BACE1 inhibitor for Alzheimer's disease; in-silico coupled with in-vitro assessment. Journal of Computer-Aided Molecular Design, 39(1), 13. View Source
- [2] Crouzier, L., et al. (2024). Convolamine, a tropane alkaloid extracted from Convolvulus plauricalis, is a potent sigma-1 receptor-positive modulator with cognitive and neuroprotective properties. Phytotherapy Research, 38(2), 694-712. View Source
